7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one
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Description
7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one is an organic compound belonging to the naphthofuran family. This compound is characterized by its unique structure, which includes a naphthofuran core substituted with methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one typically involves a series of organic reactions. One common method includes the use of palladium-catalyzed reverse hydrogenolysis. This process involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphthofuran compound . The reaction is catalyzed by commercially available palladium on carbon (Pd/C) without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and
Properties
CAS No. |
82001-17-0 |
---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-methoxy-9-(3-methoxyphenyl)-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C20H16O4/c1-22-14-5-3-4-12(8-14)19-16-7-6-15(23-2)9-13(16)10-17-18(19)11-24-20(17)21/h3-10H,11H2,1-2H3 |
InChI Key |
RMKZOWXZFARNRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(COC3=O)C(=C2C=C1)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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